12‑Fold Gain in Aromatase Inhibitory Potency (Ki) Relative to the 3‑Ethyl Parent Pyridoglutethimide
In a direct head‑to‑head study using human placental aromatase and testosterone as substrate, 3‑octyl‑3‑(4‑pyridyl)piperidine‑2,6‑dione (compound 12) exhibited a competitive inhibition constant (Ki) of 0.09 µM. This compares with Ki values of 1.1 µM for the 3‑ethyl parent (pyridoglutethimide, compound 1) and 0.6 µM for aminoglutethimide (compound 2) under identical conditions [1]. The 12‑fold potency advantage over the direct structural progenitor and 6.7‑fold advantage over the historical standard‑of‑care aminoglutethimide translate directly into lower compound quantities required for equivalent target engagement in cell‑free and cell‑based assays.
| Evidence Dimension | Aromatase inhibition constant (Ki) with testosterone substrate |
|---|---|
| Target Compound Data | Ki = 0.09 µM |
| Comparator Or Baseline | Pyridoglutethimide (3-ethyl): Ki = 1.1 µM; Aminoglutethimide: Ki = 0.6 µM |
| Quantified Difference | 12‑fold more potent vs pyridoglutethimide; 6.7‑fold more potent vs aminoglutethimide |
| Conditions | Human placental aromatase; testosterone substrate; competitive inhibition assay; J Med Chem 1987, 30, 1550‑1554 |
Why This Matters
For procurement, this potency differential means that 1 mg of the 3‑octyl compound provides equivalent aromatase inhibition to 12 mg of pyridoglutethimide or 6.7 mg of aminoglutethimide, directly impacting cost‑per‑assay calculations and compound inventory management.
- [1] Leung CS, Rowlands MG, Jarman M, Foster AB, Griggs LJ, Wilman DE. Analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors of aromatase: derivatives with variable 1-alkyl and 3-alkyl substituents. J Med Chem. 1987;30(9):1550-1554. DOI: 10.1021/jm00392a004. View Source
